2-(1,2-benzoxazol-3-yl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide
Description
This compound features a benzoxazole core linked via an acetamide group to a pyrazole moiety substituted with an oxolane (tetrahydrofuran) ring. The acetamide linker enhances metabolic stability, while the oxolane substituent may improve solubility and bioavailability. Pyrazole rings, common in medicinal chemistry, contribute to binding interactions with biological targets.
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[1-(oxolan-3-yl)pyrazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c21-16(7-14-13-3-1-2-4-15(13)23-19-14)18-11-8-17-20(9-11)12-5-6-22-10-12/h1-4,8-9,12H,5-7,10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXJFNJVRCRBPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)CC3=NOC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-benzoxazol-3-yl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of multiple reactive sites
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(1,2-benzoxazol-3-yl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The benzo[d]isoxazole ring can interact with enzymes and receptors, modulating their activity. The pyrazole and tetrahydrofuran rings contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Observations :
- Synthesis Complexity : The target’s oxolane-pyrazole group may require multi-step regioselective synthesis, whereas thiadiazole derivatives (e.g., ) are synthesized via cyclization of hydrazine intermediates .
Analysis :
- Antimicrobial Efficacy : Thiadiazole derivatives with nitrophenyl groups () show strong activity due to nitro’s electron-withdrawing effects, enhancing membrane penetration . The target’s oxolane group, while improving solubility, may reduce potency compared to nitro-substituted analogs.
- albicans in the target compound.
Physicochemical and Pharmacokinetic Properties
Key Insights :
- The oxolane group in the target compound likely enhances water solubility compared to nitrophenyl-substituted thiadiazoles.
- Acetamide linkers generally resist enzymatic degradation, suggesting superior metabolic stability over hydrazine-based thiadiazoles .
Biological Activity
The compound 2-(1,2-benzoxazol-3-yl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 270.32 g/mol. The compound features a benzoxazole moiety, which is often associated with various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research has indicated that compounds similar to 2-(1,2-benzoxazol-3-yl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide exhibit significant antimicrobial properties. For instance, derivatives based on the benzoxazole structure have been tested against various pathogens.
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Bacillus subtilis (Gram-positive) | 32 µg/mL |
| Compound B | Escherichia coli (Gram-negative) | 16 µg/mL |
| Compound C | Pichia pastoris (Yeast) | 8 µg/mL |
Anticancer Activity
The anticancer properties of benzoxazole derivatives have been extensively studied. A study involving a compound structurally related to our target compound demonstrated significant antiproliferative effects in various cancer cell lines. The mechanism of action was linked to the modulation of gene expression related to cell cycle regulation and apoptosis.
Case Study: EPH136
A notable case study on a related compound, EPH136 , showed that it exhibited antitumor activity in vitro and in vivo. The study utilized bioinformatics approaches to identify key genes involved in its mechanism of action, revealing that it affected pathways related to nucleic acid metabolism and protein modification .
The biological activity of 2-(1,2-benzoxazol-3-yl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide may involve:
- Inhibition of Enzymatic Activity : Compounds with similar structures often inhibit enzymes critical for pathogen survival or cancer cell proliferation.
- Interference with DNA/RNA Synthesis : By affecting nucleic acid metabolism, these compounds can disrupt the replication and transcription processes in cells.
- Induction of Apoptosis : Many benzoxazole derivatives are known to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Q & A
Q. Key Optimization Parameters :
- Temperature control (e.g., 80°C for cyclization) .
- pH adjustment to minimize side reactions during coupling .
Which spectroscopic and chromatographic methods are essential for validating the purity and structure of this compound?
Level: Basic
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms proton environments and carbon frameworks, identifying substituent positions .
- Fourier Transform Infrared (FTIR) : Detects functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- HPLC : Quantifies purity (>95% typically required for pharmacological studies) .
How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacological profiles?
Level: Advanced
Answer:
SAR analysis focuses on modifying:
- Benzoxazole moiety : Introducing electron-withdrawing groups (e.g., -F) may enhance binding to target enzymes .
- Oxolane-pyrazole substituent : Adjusting steric bulk (e.g., methyl groups) to improve metabolic stability .
- Acetamide linker : Varying alkyl chain length to optimize solubility and bioavailability .
Q. Example Structural Modifications and Bioactivity :
| Modified Region | Change Observed | Reference |
|---|---|---|
| Benzoxazole (C-3 substitution) | Increased anti-inflammatory activity | |
| Pyrazole (oxolane position) | Enhanced metabolic half-life |
What experimental approaches are recommended to resolve contradictions in reported biological activities of benzoxazole-acetamide derivatives?
Level: Advanced
Answer: Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., MIC for antimicrobial tests) across labs .
- Structural nuances : Use X-ray crystallography or molecular docking to confirm target binding modes .
- Batch purity : Re-evaluate compound purity via HPLC and NMR before biological testing .
Case Study : Fluorophenyl-substituted analogs showed conflicting cytotoxicity; reassessment revealed impurities in one batch as the root cause .
How does the oxolane (tetrahydrofuran) ring in the pyrazole substituent influence the compound’s pharmacokinetic properties?
Level: Advanced
Answer:
- Solubility : The oxolane ring’s oxygen atoms improve water solubility via hydrogen bonding .
- Metabolic stability : The saturated ring reduces oxidative metabolism, prolonging half-life compared to aromatic substituents .
- Tissue penetration : Moderate lipophilicity balances blood-brain barrier permeability and plasma protein binding .
What mechanistic hypotheses explain the antimicrobial activity of benzoxazole-acetamide derivatives?
Level: Advanced
Answer:
Proposed mechanisms include:
- Enzyme inhibition : Binding to bacterial DNA gyrase or fungal CYP51, disrupting replication .
- Membrane disruption : Interacting with lipid bilayers via hydrophobic acetamide chains .
- Resistance mitigation : Structural rigidity reduces susceptibility to efflux pumps .
Q. Validation Methods :
- Knockout strains : Test activity against bacteria lacking target enzymes .
- Fluorescence assays : Monitor membrane integrity changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
